molecular formula C8H3ClF6O B3170506 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 94444-78-7

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B3170506
CAS No.: 94444-78-7
M. Wt: 264.55 g/mol
InChI Key: AIMSEDHNQKTBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6O. This compound is part of the aromatic benzene derivatives family, characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethyl groups attached to the benzene ring. These substituents impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(trifluoromethoxy)-4-(trifluoromethyl)benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The trifluoromethoxy and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or other electrophilic substituted products.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

Scientific Research Applications

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These groups can also influence the compound’s binding affinity to target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 1-Chloro-2-(trifluoromethoxy)benzene
  • 1-Chloro-4-(trifluoromethyl)benzene
  • 2-Chloro-4-(trifluoromethyl)anisole

Uniqueness: 1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMSEDHNQKTBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 4
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 5
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.